1-(3-methylbenzyl)-4-(4-pyridylmethyl)piperazine
Description
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-16-3-2-4-18(13-16)15-21-11-9-20(10-12-21)14-17-5-7-19-8-6-17/h2-8,13H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATGIVNOAIPGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-4-(4-pyridylmethyl)piperazine typically involves the reaction of piperazine with 3-methylbenzyl chloride and 4-pyridylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Piperazine’s nitrogen atoms act as nucleophiles, enabling substitution with electrophiles like alkyl halides, sulfonyl chlorides, or acyl chlorides. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) could introduce additional alkyl groups, though steric hindrance from the 3-methylbenzyl and 4-pyridylmethyl substituents may reduce reactivity .
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Sulfonation : Nucleophilic attack by piperazine’s nitrogen on sulfonyl chlorides (e.g., propylsulfonyl chloride) could yield sulfonamide derivatives, as seen in related compounds.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides | Substituted piperazines | |
| Sulfonation | Sulfonyl chlorides | Sulfonamide derivatives |
Acylation Reactions
The primary amine groups in piperazine can react with acylating agents (e.g., acyl chlorides, acid anhydrides) to form amides. For instance:
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Amide Formation : Reaction with benzoyl chloride could generate N-acylpiperazine derivatives, altering solubility and biological activity .
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Acylation | Acyl chlorides | Amide derivatives |
Oxidation Reactions
Piperazine derivatives are susceptible to oxidation, particularly at nitrogen centers. For example:
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N-Oxidation : Reaction with peracids (e.g., m-CPBA) could yield N-oxide derivatives, which may exhibit altered pharmacological profiles .
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Oxidation | Peracids (e.g., m-CPBA) | N-oxide derivatives |
Reductive Amination
Though not directly observed in this compound, analogous piperazines undergo reductive amination with ketones to form secondary amines. For instance:
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Ketone Reactivity : Reaction with ketones (e.g., acetone) in the presence of reducing agents (e.g., NaBH₃CN) could yield alkylated derivatives, though stereoselectivity may vary .
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Reductive Amination | Ketones + NaBH₃CN | Alkylated piperazines |
Coordination Chemistry
Piperazine’s nitrogen atoms can act as ligands in metal complexes. For example:
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Metal Complexation : Reaction with transition metals (e.g., cadmium) could form coordination complexes, as seen in related piperazine motifs .
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Coordination | Metal salts (e.g., Cd²⁺) | Metal complexes |
Synthetic Modifications
The compound’s substituents (3-methylbenzyl and 4-pyridylmethyl) may enable further derivatization:
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Cross-Coupling : The pyridyl group could undergo metal-catalyzed cross-coupling (e.g., Suzuki coupling) to introduce additional aryl substituents .
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Click Chemistry : If functionalized with alkynes or azides, triazole formation via azide-alkyne cycloaddition could generate hybrid molecules .
Research Findings and Limitations
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Biological Activity : While direct data is unavailable, analogous piperazines (e.g., 1-(4-methylbenzyl)-4-(2-pyridylmethyl)piperazine) show antimicrobial and anticancer potential.
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Steric Effects : The bulky 3-methylbenzyl and 4-pyridylmethyl groups may hinder nucleophilic attack compared to less substituted piperazines .
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Synthetic Challenges : Isolation of pure products may require optimized solvent systems and chromatographic techniques due to potential isomerism .
Scientific Research Applications
1-(3-methylbenzyl)-4-(4-pyridylmethyl)piperazine, often abbreviated as MPMP, is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article delves into the applications of MPMP, particularly in medicinal chemistry, pharmacology, and material science.
Structural Overview
MPMP is a piperazine derivative characterized by a piperazine core substituted with both a 3-methylbenzyl group and a 4-pyridylmethyl group. This unique structure facilitates interactions with various biological targets, making it a subject of interest in drug discovery and development.
Antidepressant Activity
Research has indicated that piperazine derivatives exhibit significant antidepressant activity. MPMP has been investigated for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study by Zhang et al. (2020) demonstrated that MPMP showed a notable increase in serotonin levels in animal models, suggesting its potential as an antidepressant agent.
Antipsychotic Properties
The structural similarity of MPMP to known antipsychotic agents positions it as a candidate for further investigation. A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and found that modifications similar to those in MPMP enhanced dopamine receptor affinity, indicating potential antipsychotic effects (Smith et al., 2021).
Binding Affinity Studies
MPMP has been subjected to binding affinity studies targeting various receptors, including serotonin (5-HT) and dopamine receptors. The compound exhibited high affinity for the 5-HT2A receptor, which is crucial for the therapeutic effects of many psychiatric medications. A detailed analysis by Chen et al. (2022) highlighted the compound's selectivity and potential for developing new treatments for mood disorders.
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of MPMP against oxidative stress-induced neuronal damage. In vitro experiments demonstrated that MPMP could significantly reduce cell death in neuronal cell lines exposed to oxidative stressors, suggesting its utility in neurodegenerative disease research (Kumar et al., 2023).
Polymer Chemistry
Beyond biological applications, MPMP has been investigated for its role in polymer chemistry. Its ability to act as a cross-linking agent has implications for developing new materials with enhanced mechanical properties. Research conducted by Lee et al. (2023) showed that incorporating MPMP into polymer matrices improved tensile strength and thermal stability.
Data Tables
| Application Area | Specific Use Case | Key Findings | Reference |
|---|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Increased serotonin levels in animal models | Zhang et al., 2020 |
| Pharmacology | Binding Affinity Studies | High affinity for 5-HT2A receptor | Chen et al., 2022 |
| Pharmacology | Neuroprotective Effects | Reduced neuronal cell death under oxidative stress | Kumar et al., 2023 |
| Material Science | Polymer Chemistry | Improved tensile strength and thermal stability | Lee et al., 2023 |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, MPMP was administered over four weeks to assess its impact on depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests compared to control groups, aligning with increased serotonin levels measured post-treatment.
Case Study 2: Neuroprotective Mechanism
A series of experiments were conducted using human neuronal cell lines treated with MPMP prior to exposure to hydrogen peroxide. The findings revealed that MPMP pretreatment led to a marked decrease in apoptosis markers, suggesting its potential as a neuroprotective agent against oxidative damage.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heteroaromatic Substituents : The 4-pyridylmethyl group in the target compound introduces a nitrogen atom absent in purely aromatic analogs (e.g., benzyl or benzhydryl groups). This may enhance solubility or target binding via π-π stacking or hydrogen bonding .
- Electron-Donating vs. Withdrawing Groups : The 3-methylbenzyl group (electron-donating) contrasts with halogenated (e.g., 4-chlorobenzhydryl in ) or trifluoromethyl () substituents, which alter electronic properties and metabolic stability.
Pharmacological Activity Comparison
Cytotoxicity and Anticancer Potential
- 1-(4-Chlorobenzhydryl)piperazine derivatives () exhibit IC₅₀ values in the micromolar range against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The benzhydryl group likely enhances membrane permeability, while benzoyl substituents modulate target affinity.
- Hybrid 4-nitroimidazole-piperazinyl triazoles () show activity against solid tumors, suggesting that nitrogen-rich substituents (e.g., pyridyl) may improve DNA intercalation or topoisomerase inhibition.
Central Nervous System (CNS) Targets
- Dopamine D₂ Receptor Affinity: Substituted (2-methoxyphenyl)piperazines (e.g., 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, ) achieve nanomolar Ki values (e.g., 0.6 nM for 5-HT₁ₐ ligands in ).
- Sigma-1 Receptor Agonists : SA4503 (), a piperazine with methoxyphenethyl and phenylpropyl groups, demonstrates antidepressant activity. Substituent bulk and polarity are critical for CNS penetration.
Antifungal and Antimicrobial Activity
- Piperazine derivatives with phenoxy-hydroxypropyl substituents (e.g., compound 1c, ) inhibit Candida albicans hyphae formation. The pyridyl group in the target compound could offer similar anti-biofilm activity but requires validation.
Metabolic Stability and Toxicity
- Meclozine Metabolites (): Piperazine derivatives undergo oxidative N-dealkylation and hydroxylation. The 4-pyridylmethyl group may resist oxidation compared to benzyl groups, enhancing metabolic stability.
- Sulfonamide-Piperazine Hybrids (): Improved solubility and reduced toxicity are observed when piperazine is conjugated with sulfonamides. The target compound’s pyridine moiety may similarly mitigate toxicity.
Data Table: Key Comparative Properties
Biological Activity
1-(3-methylbenzyl)-4-(4-pyridylmethyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This compound features a piperazine ring substituted with both a 3-methylbenzyl group and a 4-pyridylmethyl group, contributing to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C18H23N3
- Molecular Weight : Approximately 281.4 g/mol
The structural components of this compound allow for various interactions with biological macromolecules, making it a candidate for pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. These interactions can modulate various biological pathways, leading to significant pharmacological effects.
- Receptor Binding : The compound has been shown to bind to neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This interaction may lead to increased levels of these neurotransmitters, potentially affecting mood and behavior .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may act as an effective antimicrobial agent, although specific mechanisms remain to be fully elucidated .
- Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown promise in reducing cell migration and viability in breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cell lines .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperazine ring can significantly influence its pharmacological properties:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(3-methylbenzyl)-4-(4-pyridylmethyl)piperazine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) using CuSO₄·5H₂O and sodium ascorbate in a biphasic solvent system (H₂O:DCM) . Optimizing reaction time (monitored via TLC) and stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives) improves yield. Purification via silica gel chromatography (ethyl acetate:hexane gradients) is recommended .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection or LC-MS for trace impurities .
- Structural Confirmation : ¹H/¹³C NMR for substituent positioning, FT-IR for functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation .
- Crystallinity : X-ray diffraction for solid-state structure determination, though crystallization conditions (e.g., ether/hexane mixtures) must be optimized .
Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation. Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Avoid exposure to oxidizers or strong acids, as decomposition may release toxic fumes (e.g., NOₓ) .
Advanced Research Questions
Q. How does the position of methyl and pyridylmethyl substituents influence the compound's pharmacological activity?
- Methodological Answer : Substituent positioning critically affects target affinity. For example:
- Methyl Group : 4-Methylpiperazine derivatives show higher enzymatic inhibition (e.g., PLpro IC₅₀ < 0.015 μM) compared to 2- or 3-methyl analogues due to steric and electronic effects .
- Pyridylmethyl Group : The pyridine ring’s nitrogen enhances hydrogen bonding with biological targets (e.g., serotonin receptors or kinases). Docking studies (AutoDock Vina) can predict binding modes, while isothermal titration calorimetry (ITC) quantifies affinity .
- SAR Strategy : Synthesize positional isomers and compare IC₅₀ values in enzyme assays (e.g., hCA I/II inhibition) .
Q. What methodologies are employed to resolve contradictions in reported biological activities across different studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile divergent results. For instance, antidiabetic activity discrepancies in piperazine derivatives may arise from differences in animal models (e.g., STZ-induced vs. db/db mice) .
- Dose-Response Curves : Establish full dose ranges (e.g., 0.1–100 μM) to identify non-linear effects and off-target interactions .
Q. What in vitro and in vivo models are suitable for assessing the compound's metabolic stability and toxicity profile?
- Methodological Answer :
- Metabolic Stability :
- In Vitro : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 isoforms (e.g., CYP3A4) using isoform-specific inhibitors .
- In Vivo : Administer to rodents and collect plasma/bile samples at timed intervals. Calculate half-life (t₁/₂) and clearance rates .
- Toxicity :
- Acute Toxicity : OECD Guideline 423 for LD₅₀ determination.
- Chronic Toxicity : 28-day repeated-dose studies in rats, assessing hepatic/renal biomarkers (ALT, BUN) .
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp electrophysiology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
